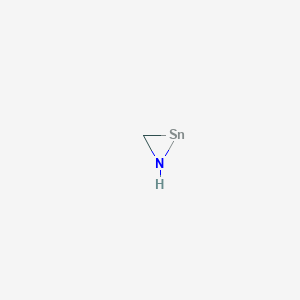
8-Hydroxyodoroside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyodoroside A is a naturally occurring cardiac glycoside with a molecular formula of C30H46O8 and a molecular weight of 534.68 g/mol . This compound is known for its potent antitumor properties and is part of a group of compounds that includes nerigoside, oleandrigenin, sarmentoside, oleaside A, and oleandrin .
Mecanismo De Acción
Target of Action
The primary target of 8-Hydroxyodoroside A is the Na+/K±ATPase (NKA) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.
Mode of Action
This compound inhibits the activity of NKA, similar to other cardiac glycosides . The compound interacts directly with NKA, leading to its inhibition . The interaction of this compound with NKA involves key interactions with Thr797 and Phe783 . This mode of action is quite similar to other known cardiac glycosides such as ouabain, digoxin, and digitoxin .
Biochemical Pathways
The inhibition of NKA by this compound affects various physiological activities, including cardiotonic and anticancer activities . .
Pharmacokinetics
These properties play a significant role in determining the bioavailability of a compound
Result of Action
The inhibition of NKA by this compound leads to significant anticancer activity . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Análisis Bioquímico
Biochemical Properties
8-Hydroxyodoroside A plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been identified as an antitumor agent, interacting with compounds such as nerigoside, oleandrigenin, sarmentoside, oleaside A, oleandrin, narciclasine, trans-dihydronarciclasine, and bisdeoxynarciclasine . These interactions suggest that this compound may influence various biochemical pathways, potentially inhibiting or activating specific enzymes and altering protein functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, its antitumor properties suggest that it may interfere with cellular proliferation and apoptosis pathways, thereby inhibiting cancer cell growth . Additionally, this compound may modulate oxidative stress responses, further influencing cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to form complexes with metal ions such as Cu2+, Zn2+, Bi2+, Mn2+, Mg2+, Cd2+, Ni2+, Fe3+, and Al3+, which may contribute to its biological activity . These interactions can lead to the modulation of enzyme activities and the regulation of gene expression, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stored as a powder at -20°C for up to three years and at 4°C for up to two years . In solution, it remains stable at -80°C for six months and at -20°C for one month . These storage conditions are essential for maintaining its efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antitumor activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. It has been identified as a biomarker for oxidative stress, indicating its role in oxidative damage and DNA repair processes . The compound’s interactions with metabolic enzymes can lead to changes in metabolite concentrations, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, the compound may be transported via specific membrane transporters and distributed to target tissues where it exerts its biological effects . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and modulates cellular processes . The subcellular localization of this compound is a critical factor in understanding its mechanism of action and therapeutic potential.
Métodos De Preparación
The preparation of 8-Hydroxyodoroside A involves several synthetic routes and reaction conditions. One method involves the use of dimethyl sulfoxide (DMSO) as a solvent, combined with polyethylene glycol (PEG300) and Tween 80 . The mixture is then clarified with distilled water (ddH2O) to obtain the final product
Análisis De Reacciones Químicas
8-Hydroxyodoroside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dry chemical, carbon dioxide, and alcohol-resistant foam . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions could lead to the formation of dehydro derivatives.
Aplicaciones Científicas De Investigación
8-Hydroxyodoroside A has a wide range of scientific research applications. It is primarily used in the field of medicinal chemistry due to its potent antitumor properties . This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a valuable tool for cancer research . Additionally, it is used in the study of cardiac glycosides and their effects on heart function . In the field of biology, this compound is used to investigate the mechanisms of cell death and apoptosis .
Comparación Con Compuestos Similares
8-Hydroxyodoroside A is similar to other cardiac glycosides such as adynerin, cardenolide B-1, and dehydroadynerigenin digitaloside . These compounds share a similar structure but differ in their individual atoms, functional groups, and substructures . For example, adynerin has a molecular formula of C30H44O7, while this compound has a molecular formula of C30H46O8 . Despite these differences, all these compounds exhibit potent biological activities, particularly in the field of cancer research .
Propiedades
Número CAS |
176519-75-8 |
|---|---|
Fórmula molecular |
C30H46O8 |
Peso molecular |
0 |
Apariencia |
Powder |
Sinónimos |
8-Hydroxyodoroside A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B1180538.png)




